2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine is a chemical compound that has been the subject of research in the fields of biochemistry and pharmacology. This compound is known for its unique chemical structure and potential therapeutic applications. In
Scientific Research Applications
2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine has been the subject of research in various scientific fields due to its potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit viral replication in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine in lab experiments is its unique chemical structure, which allows for specific targeting of certain enzymes or pathways. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine. These include further investigation of its anticancer, anti-inflammatory, and antiviral properties, as well as its potential use as a fluorescent probe in biochemical assays. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 60%.
properties
IUPAC Name |
2-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-14(16-8-7-15-10)12-4-2-3-11(9-12)13-5-6-17-18-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRDCGSBALFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.